

Physical and chemical properties of 7-Chloro-9h-fluoren-2-amine

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Compound of Interest

Compound Name: 7-Chloro-9h-fluoren-2-amine

Cat. No.: B110194

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An In-depth Technical Guide to 7-Chloro-9H-fluoren-2-amine

This technical guide provides a comprehensive overview of the known physical and chemical properties of **7-Chloro-9H-fluoren-2-amine**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

7-Chloro-9H-fluoren-2-amine is a chlorinated derivative of fluoren-2-amine. Its chemical structure consists of a fluorene backbone with a chlorine atom substituted at the 7th position and an amine group at the 2nd position.

Molecular Structure:

• IUPAC Name: 7-chloro-9H-fluoren-2-amine

CAS Number: 6957-62-6[1]

Molecular Formula: C13H10ClN[2]

The structural formula is characterized by the following identifiers:



- InChI: InChI=1S/C13H10CIN/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5,15H2[2]
- SMILES: C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)CI[2]

Physicochemical Properties

A summary of the key physical and chemical properties of **7-Chloro-9H-fluoren-2-amine** is presented in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.

Property	Value	Source
Molecular Weight	215.68 g/mol	
Monoisotopic Mass	215.05017 Da	[2]
Melting Point	134-139 °C	
Predicted XlogP	3.9	[2]
Appearance	Not specified (likely a solid at room temperature)	

Spectroscopic Data

While specific, detailed spectra for **7-Chloro-9H-fluoren-2-amine** are not readily available in the public domain, the expected spectroscopic characteristics can be inferred from its structure and the general principles of spectroscopy for aromatic amines.

Infrared (IR) Spectroscopy: Primary aromatic amines typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹.[3][4] Other expected signals would include C-H stretching from the aromatic rings (above 3000 cm⁻¹) and the methylene bridge (below 3000 cm⁻¹), C=C stretching from the aromatic rings (around 1450-1600 cm⁻¹), and C-N and C-Cl stretching in the fingerprint region.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:



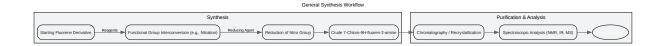
- ¹H NMR: The spectrum would show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-donating amine group and the electron-withdrawing chlorine atom. The two protons of the amine group would likely appear as a broad singlet. The methylene protons at the 9-position would also produce a characteristic signal.[3][4]
- ¹³C NMR: The spectrum would display 13 unique carbon signals corresponding to the fluorene backbone, with the carbons attached to the nitrogen and chlorine atoms being significantly shifted.[3]

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of a single nitrogen atom, the molecular weight is odd, following the nitrogen rule.[3] The isotopic pattern of the molecular ion peak would show a significant M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of a compound containing one chlorine atom.

Experimental Protocols

Detailed experimental protocols for the synthesis of **7-Chloro-9H-fluoren-2-amine** are not widely published. However, a general synthetic approach can be conceptualized based on known organic chemistry reactions for fluorene derivatives. A plausible synthetic route could involve the chlorination of a fluorene precursor followed by nitration and subsequent reduction of the nitro group to an amine.

Below is a generalized workflow for the synthesis and purification of a substituted fluoren-2-amine.



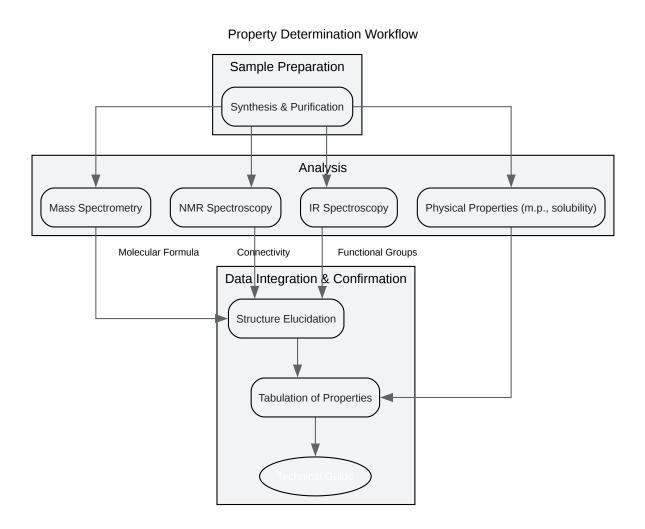
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Caption: A conceptual workflow for the synthesis and purification.

Logical Relationships in Property Determination

The determination of the physicochemical and structural properties of a compound like **7- Chloro-9H-fluoren-2-amine** follows a logical progression of experimental and computational methods.



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Caption: Logical workflow for compound characterization.



Biological Activity and Signaling Pathways

Currently, there is no specific information available in prominent scientific literature regarding the biological activity or associated signaling pathways of **7-Chloro-9H-fluoren-2-amine**. Research into the biological effects of this compound would be a novel area of investigation.

Safety and Handling

Specific safety and handling information for **7-Chloro-9H-fluoren-2-amine** is not readily available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

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References

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